molecular formula C14H10BrClN2O4 B11017207 N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide

N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11017207
M. Wt: 385.59 g/mol
InChI Key: VMGCRHANIKFOQK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, methoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of 4-methoxybenzamide followed by halogenation to introduce the bromine and chlorine atoms. The final step involves the coupling of the halogenated intermediate with 4-bromo-3-chloroaniline under specific reaction conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Formation of derivatives with different halogens or functional groups.

    Reduction: Formation of N-(4-bromo-3-chlorophenyl)-4-methoxy-3-aminobenzamide.

    Oxidation: Formation of N-(4-bromo-3-chlorophenyl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can form halogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of bromine, chlorine, methoxy, and nitro groups in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C14H10BrClN2O4

Molecular Weight

385.59 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C14H10BrClN2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-9-3-4-10(15)11(16)7-9/h2-7H,1H3,(H,17,19)

InChI Key

VMGCRHANIKFOQK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

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